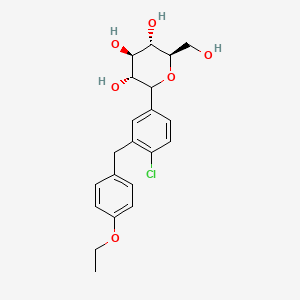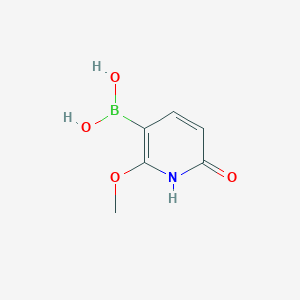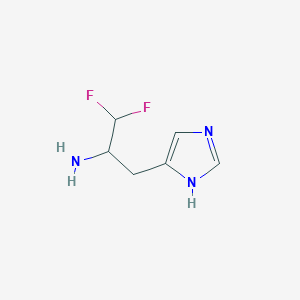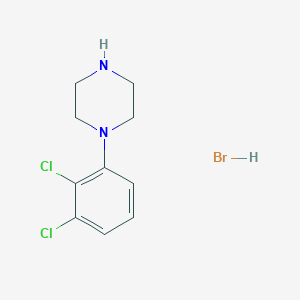
1-(R,S)-Dapagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(R,S)-Dapagliflozin is a pharmaceutical compound used primarily in the treatment of type 2 diabetes mellitus. It belongs to a class of medications known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(R,S)-Dapagliflozin typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as glycosylation, reduction, and protection/deprotection steps. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(R,S)-Dapagliflozin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Used to convert ketone groups to alcohols.
Substitution: Involves replacing one functional group with another, often used in the synthesis process.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Catalysts: Various catalysts like palladium on carbon (Pd/C) are used to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
Aplicaciones Científicas De Investigación
1-(R,S)-Dapagliflozin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in cellular glucose uptake and its impact on various metabolic pathways.
Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes and its potential benefits in other metabolic disorders.
Industry: Used in the development of new SGLT2 inhibitors and related pharmaceutical compounds.
Mecanismo De Acción
1-(R,S)-Dapagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased glucose excretion in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
Comparación Con Compuestos Similares
- Canagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: 1-(R,S)-Dapagliflozin is unique in its specific binding affinity and selectivity for SGLT2 compared to other similar compounds. While all SGLT2 inhibitors work by the same general mechanism, differences in their chemical structures can lead to variations in their pharmacokinetics, efficacy, and side effect profiles. For example, this compound may have a different half-life or bioavailability compared to Canagliflozin or Empagliflozin, making it more suitable for certain patient populations.
Propiedades
Número CAS |
1118566-45-2 |
|---|---|
Fórmula molecular |
C21H25ClO6 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21?/m1/s1 |
Clave InChI |
JVHXJTBJCFBINQ-AWGDKMGJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)


![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)


![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)


![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
